![molecular formula C37H40N2O6 B191232 Fangchinoline CAS No. 436-77-1](/img/structure/B191232.png)
Fangchinoline
Overview
Description
Fangchinoline is a chemical compound isolated from Stephania tetrandra . It has in vitro antiproliferative activity against a breast cancer cell line . The chemical formula of this compound is C37H40N2O6 .
Synthesis Analysis
Twenty-eight 7-substituted this compound analogues were synthesized from the natural product this compound . These derivatives exhibited potent activities on inhibiting cancer cell growth .Molecular Structure Analysis
The molecular structure of this compound consists of a bisbenzylisoquinoline alkaloid found in Stephania tetrandra . It has been shown to modulate the activation of various important oncogenic molecules involved in tumorigenesis .Chemical Reactions Analysis
This compound derivatives have been synthesized and their anticancer activities evaluated . The structure-activity relationships of these derivatives were investigated, revealing that certain modifications can enhance their anticancer activities .Physical And Chemical Properties Analysis
This compound has a molar mass of 608.72 g/mol . It has a density of 1.204±0.06 g/cm3, a melting point of 240-242℃, a boiling point of 709.7±60.0 °C, and a flash point of 383°C .Scientific Research Applications
Breast Cancer Management : Fangchinoline has been identified as a potential anti-tumor agent in traditional Chinese medicine, particularly for breast cancer. It exhibits anti-tumor abilities through various mechanisms like reversing multidrug resistance, inhibiting cell proliferation, inducing apoptosis, preventing tumor angiogenesis, and enhancing the sensitization to radiotherapy (Guo et al., 2020).
Autophagic Cell Death in Hepatocellular Carcinoma : Studies have shown that this compound induces autophagic cell death in human hepatocellular carcinoma cells. This process involves the p53/sestrin2/AMPK signalling pathway (Wang et al., 2011).
Inhibition of Melanoma Cell Growth and Metastasis : this compound has demonstrated inhibitory effects on the proliferation and metastasis of melanoma cells. It achieves this by suppressing the phosphorylation of Focal adhesion kinase (FAK) and its downstream signaling pathway, suggesting its potential as a treatment for melanoma (Shi et al., 2017).
Cholinesterase Inhibitory Properties : This compound has shown acetylcholinesterase (AChE) inhibitory activity, demonstrating potential applications in treating neurological disorders like Alzheimer’s disease (Kong et al., 2020).
Inhibition of Lung Cancer Cell Proliferation : this compound has been found to inhibit the proliferation of lung cancer cells by blocking cell cycle progression, indicating its potential as a therapeutic agent against lung cancer (Luo et al., 2016).
Anti-inflammatory Effects : It exhibits anti-inflammatory effects, which could be beneficial in treating diseases with an inflammatory component (Choi et al., 2000).
Modulation of Molecular Targets in Tumor Cells : this compound modulates the activation of various oncogenic molecules in tumor cells, leading to decreased proliferation, survival, and metastasis (Merarchi et al., 2018).
Inhibition of HIV Replication : It interferes with gp160 proteolytic processing in HIV-1, suggesting a novel approach for HIV-1 therapy (Wan et al., 2012).
Anti-endotoxin and Anti-inflammatory in Vivo : this compound has shown potential in regulating inflammatory responses, highlighting its potential in anti-endotoxin therapies (Hu et al., 2016).
Mechanism of Action
Fangchinoline is a bisbenzylisoquinoline alkaloid derived from Stephaniae tetrandrine S. Moore, a plant used in traditional medicine . It has been found to exhibit diverse pharmacological effects, including significant anti-neoplastic activities .
Target of Action
This compound targets several key proteins and pathways in cells. It has been found to target Focal Adhesion Kinase (FAK), a protein highly expressed in tumor cells . It also targets Far Upstream Element Binding Protein 2 (FUBP2), which is involved in the homologous recombination pathway . Additionally, it has been found to have inhibitory effects against various enteroviruses .
Mode of Action
This compound interacts with its targets to modulate their activity. For instance, it suppresses FAK-mediated signaling pathways in tumor cells . It also binds directly to FUBP2, inhibiting the homologous recombination pathway . In the case of enteroviruses, it targets the early stage of the viral life cycle .
Biochemical Pathways
This compound modulates several biochemical pathways. It has been found to modulate cytokine-impelled apoptosis via the dual regulation of NF-κB and AP-1 pathways . It also activates the AMPK/mTOR/ULK1 signaling pathway, which is involved in autophagy .
Pharmacokinetics
The pharmacokinetics of this compound has been studied in rats. A pharmacokinetic/pharmacodynamic model was set up by combining pharmacokinetic parameters and effective indexes in rats . The results showed good linear relationships between the areas under the concentration-time curves and these effective indexes .
Result of Action
This compound has been found to have significant effects at the molecular and cellular levels. It attenuates the growth of both leukemic and multiple myeloma cells and represses NF-κB and AP-1 activation through diverse mechanisms . It also induces apoptosis and adaptive autophagy in bladder cancer .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been found to effectively impede the replication of various viruses in vitro . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQSJHUEZBTSAT-VMPREFPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893498 | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436-77-1 | |
Record name | Fangchinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fangchinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fangchinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fangchinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40893498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANGCHINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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